Isopropyl mesityl sulfide
Description
Mesityl oxide (CAS 141-79-7) is a ketone formed during the oxidation of organic sulfur compounds in coal . Its synthesis involves the dehydration of diacetone alcohol, a condensation product of acetone . Sulfur-containing analogs, such as diphenyl sulfide and disulfides, are critical intermediates in organic sulfur oxidation pathways, leading to hazardous byproducts like SO₂ and H₂S .
Properties
IUPAC Name |
1,3,5-trimethyl-2-propan-2-ylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18S/c1-8(2)13-12-10(4)6-9(3)7-11(12)5/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGPXXWKUCASKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)SC(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropyl mesityl sulfide can be synthesized through several methods. One common approach involves the reaction of mesityl chloride with isopropyl mercaptan in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods. For instance, continuous flow reactors can be employed to ensure consistent product quality and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Isopropyl mesityl sulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert sulfoxides and sulfones back to sulfides. Reducing agents such as lithium aluminum hydride are often used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, bases like sodium hydroxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Regeneration of the sulfide.
Substitution: Various substituted sulfides depending on the reactants used
Scientific Research Applications
Mechanism of Action
The mechanism by which isopropyl mesityl sulfide exerts its effects involves its ability to participate in various chemical reactions. The sulfur atom in the compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is crucial in its role in organic synthesis and potential biological activities. The specific molecular targets and pathways involved depend on the context of its application, whether in chemical reactions or biological systems .
Comparison with Similar Compounds
Comparison with Structurally and Reactively Similar Compounds
Mesityl Oxide vs. Diphenyl Sulfide
Mesityl oxide is highly reactive, posing explosion risks with acetic acid, isopropyl alcohol, and other reagents . In contrast, diphenyl sulfide is more stable but oxidizes to sulfoxides (peak 7) and sulfones (peak 5) during coal oxidation .
Mesityl Oxide vs. 3,3,5,5-Tetramethyl-1,2,4-Trithiolane
This cyclic trisulfide (formed from isopropyl mercaptan radicals ) contrasts with mesityl oxide in sulfur content and stability:
- 3,3,5,5-Tetramethyl-1,2,4-Trithiolane : Contains three sulfur atoms, cyclic structure, forms via radical recombination.
- Mesityl Oxide : Oxygenated, linear ketone, forms via dehydration and condensation.
The trisulfide is more thermally stable, while mesityl oxide decomposes at 120°C to release CO and ketones .
Mesityl Oxide vs. Cysteine Derivatives
Cysteine (peak 9 ) undergoes complex oxidation due to –SH, –NH₂, and –COOH groups, yielding H₂S and disulfides. Mesityl oxide, lacking sulfur, follows a distinct pathway to form acetone derivatives and SO₂ .
Analytical Data from Coal Oxidation Studies (GC/MS)
Key compounds identified during low-temperature coal oxidation :
| Peak Number | Compound Name | Relative Abundance |
|---|---|---|
| 6 | Mesityl oxide | Highest |
| 8 | Diphenyl disulfide | High |
| 7 | Diphenyl sulfoxide | Moderate |
| 5 | Diphenyl sulfone | Low |
Mesityl oxide dominates the volatile products, reflecting its role as a primary decomposition intermediate. Sulfur-containing compounds (peaks 5, 7, 8) are less abundant but critical to SO₂ emissions .
Reactivity and Hazard Comparison
- Mesityl Oxide : Reacts violently with 47+ chemicals (e.g., acetic acid, NH₄OH), generating explosive peroxides .
- Diphenyl Sulfide : Oxidizes gradually to sulfone, posing lower immediate hazards .
- 3,3,5,5-Tetramethyl-1,2,4-Trithiolane : Releases sulfur radicals upon decomposition, contributing to cross-reactions .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing isopropyl mesityl sulfide, and how can reaction conditions be optimized?
- Methodology : Common methods involve nucleophilic substitution between mesityl thiols and isopropyl halides, or sulfide coupling using mesityl sulfides and isopropyl Grignard reagents. Purification typically employs column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization. Key variables include solvent polarity, temperature, and catalyst loading (e.g., phase-transfer catalysts for biphasic systems). Monitor reaction progress via TLC or GC-MS .
- Quality Control : Confirm purity using H/C NMR and elemental analysis. Compare spectral data with literature values to verify structural integrity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Techniques :
- NMR : H NMR identifies proton environments (e.g., isopropyl methyl splits into doublets at δ 1.2–1.4 ppm; mesityl aromatic protons appear as singlets). C NMR confirms quaternary carbons in the mesityl group .
- GC-MS : Detects volatile byproducts and quantifies purity. Use split/splitless injection modes with nonpolar columns (e.g., DB-5) .
- FT-IR : Key peaks include C-S stretching (600–700 cm) and C-H bending in the mesityl group .
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Guidelines : While specific flammability data for this compound are limited, analogous sulfides (e.g., mesityl oxide) exhibit lower explosive limits (LEL) of 1.4–7.2%. Use inert atmosphere (N/Ar) during synthesis, store in amber vials at 4°C, and avoid contact with oxidizing agents. Conduct risk assessments using SDS templates for organosulfur compounds .
Advanced Research Questions
Q. How can dynamic stereochemical behavior in this compound be analyzed using variable-temperature (VT) NMR?
- Methodology : VT-NMR (e.g., −148°C to 25°C) reveals rotational barriers of the isopropyl and mesityl groups. For example, the isopropyl-C9 rotation barrier (~6.9 kcal/mol) splits methyl signals into 1:1 doublets, while mesityl-CO rotation (13.0 kcal/mol) remains NMR-invisible at higher temperatures. Compare experimental activation energies with DFT calculations (e.g., B3LYP/6-31G*) to resolve discrepancies .
Q. How do steric effects influence regioselectivity in reactions involving this compound?
- Analysis : Steric hindrance from mesityl’s ortho-methyl groups directs metallation or electrophilic attacks to less hindered sites. For example, in imidazolium salt reactions, mesityl substituents favor C4 bonding over C2 due to clashes with isopropyl phosphine ligands. Use X-ray crystallography to confirm bonding sites and computational modeling (e.g., molecular mechanics) to quantify steric strain .
Q. What statistical approaches are critical for ensuring reproducibility in synthetic yields and analytical data?
- Design : Employ factorial design to test variables (temperature, stoichiometry). Use ANOVA to identify significant factors and calculate confidence intervals (95% CI) for yield distributions. Report standard deviations for triplicate experiments and validate analytical methods via calibration curves (e.g., GC-MS linearity ) .
Q. How can computational modeling resolve contradictions between experimental and theoretical rotational barriers?
- Strategy : Perform ab initio calculations (e.g., MP2/cc-pVTZ) to model transition states. Compare with experimental VT-NMR data by fitting Arrhenius plots. Discrepancies may arise from solvent effects or anharmonic vibrations—incorporate implicit solvation models (e.g., PCM) and frequency scaling factors (0.961–0.985) for accuracy .
Data Analysis and Reporting
Q. What are best practices for reporting synthetic and analytical data to ensure scientific rigor?
- Standards :
- Sampling : Document subsampling methods (e.g., coning/quartering for solids) to minimize heterogeneity .
- Error Propagation : Report expanded uncertainties () for concentrations and yields. Use Grubbs’ test to exclude outliers in triplicate data .
- Reproducibility : Include raw spectra, chromatograms, and crystallographic data (CCDC codes) in supplementary materials .
Q. How should researchers address gaps in literature when designing experiments with this compound?
- Approach : Conduct systematic reviews to identify understudied areas (e.g., photostability, catalytic applications). Use citation tracking tools (e.g., Web of Science) and prioritize peer-reviewed journals over vendor databases. Propose hypotheses based on analogous compounds (e.g., aryl sulfides) and validate via controlled experiments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
